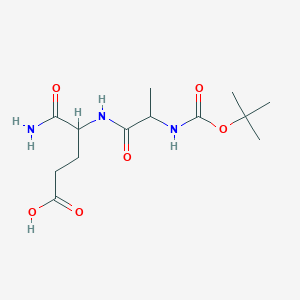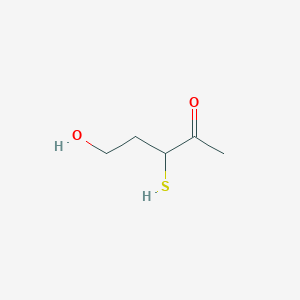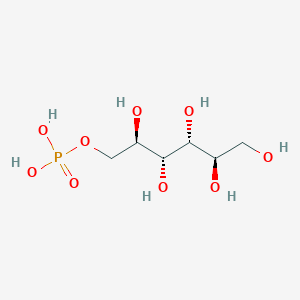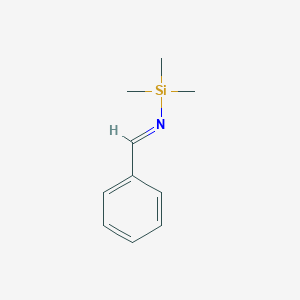
N-Trimethylsilylbenzaldimine
Descripción general
Descripción
N-Trimethylsilylbenzaldimine is a useful research compound. Its molecular formula is C10H15NSi and its molecular weight is 177.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Asymmetric Allylboration
N-Trimethylsilylbenzaldimine plays a critical role in asymmetric allylboration reactions. In the presence of water, it acts as an intermediate, capturing the allylborating agent rapidly. This process is essential for the reaction's success, as detailed by Chen, Ramachandran, and Brown (1999) (Chen, Ramachandran, & Brown, 1999).
2. Enantioselective Strecker Reaction
This compound is effective in the asymmetric Strecker reaction of aldimines and trimethylsilyl cyanide. Liu et al. (2001) found that using chiral N-oxide, this reaction yields α-amino nitriles with enantioselectivities up to 73%, especially for electron-deficient aldimines under mild conditions (Liu et al., 2001).
3. Non-lethal Therapeutic Development
In medical research, derivatives of this compound-like compounds are explored for their therapeutic potential. Roberts et al. (2018) developed non-lethal inhibitors targeting microbial enzymes, impacting trimethylamine N-oxide production and reducing thrombosis potential in heart disease (Roberts et al., 2018).
4. Catalysis in Organic Synthesis
In organic synthesis, this compound is used in reactions involving trimethylsilyl acetylene. Fischer and Carreira (2001) described a procedure using a simple, commercially available Ir(I) complex for the addition reaction of trimethylsilyl acetylene to imines (Fischer & Carreira, 2001).
5. Gas Chromatographic Profiling
Jansen et al. (1986) utilized trimethylsilylated derivatives for profiling mono- and disaccharides and polyols in biological samples, highlighting its application in analytical chemistry (Jansen et al., 1986).
6. Antiparasitic Compound Development
In the field of parasitology, Kishore et al. (2016) reported the use of trimethylsilyl chloride as an activating agent for azines in reactions with significant activity against parasitic organisms (Kishore et al., 2016).
Safety and Hazards
N-Trimethylsilylbenzaldimine is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . The compound has a flash point of 48.9 °C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
(E)-1-phenyl-N-trimethylsilylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGAAABKKYCMRZ-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/N=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430616 | |
| Record name | N-Trimethylsilylbenzaldimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17599-61-0 | |
| Record name | N-Trimethylsilylbenzaldimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trimethylsilylbenzaldimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of water in the asymmetric allylboration of N-Trimethylsilylbenzaldimine with B-Allyldiisopinocampheylborane?
A: The research paper highlights that the presence of water is critical for the successful asymmetric allylboration of N-Trimethylsilylbenzaldimines with B-Allyldiisopinocampheylborane []. While the exact mechanism is not fully elucidated in the abstract, it is suggested that water facilitates the formation of a free aldimine intermediate. This intermediate is then rapidly captured by the B-Allyldiisopinocampheylborane, leading to the desired chiral allylboration product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


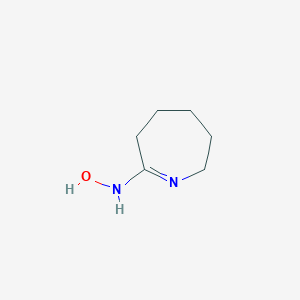
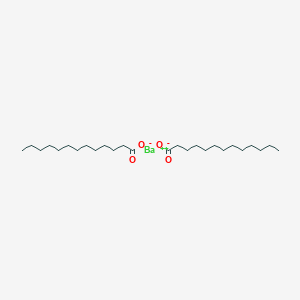
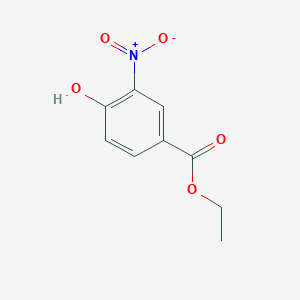
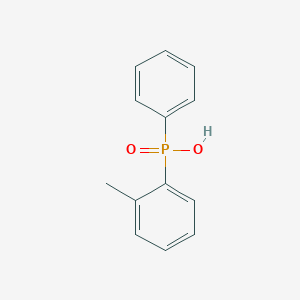
![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)
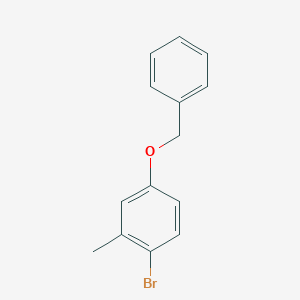
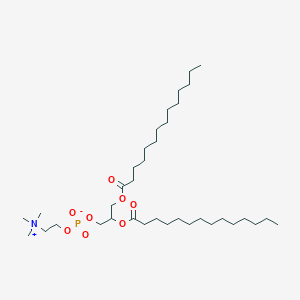
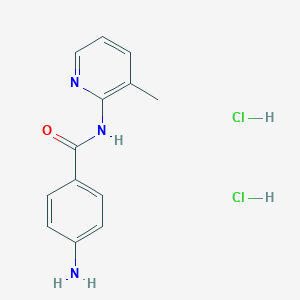
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
